molecular formula C12H23N3 B11740228 butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856028-57-3

butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740228
CAS No.: 1856028-57-3
M. Wt: 209.33 g/mol
InChI Key: NXAVLRHMWVXQGX-UHFFFAOYSA-N
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Description

Butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that belongs to the class of amines. It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The resulting pyrazole is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

Butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A simple amine with similar reactivity but lacking the pyrazole ring.

    N-methylpyrazole: Contains the pyrazole ring but with different alkyl substitution.

    Butylamine: A simple amine with a butyl group but without the pyrazole ring.

Uniqueness

Butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of the pyrazole ring and the butyl group. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

1856028-57-3

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C12H23N3/c1-5-6-7-13-8-12-9-14-15(10(2)3)11(12)4/h9-10,13H,5-8H2,1-4H3

InChI Key

NXAVLRHMWVXQGX-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(N(N=C1)C(C)C)C

Origin of Product

United States

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